Annosquamosin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177742-56-2 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |
InChI |
InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18?,19-/m1/s1 |
InChI Key |
NICDFCNOCPZHTJ-KEBKBFKPSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Synonyms |
19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |
Origin of Product |
United States |
Foundational & Exploratory
Annosquamosin B: A Technical Overview of a Bioactive Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
Annosquamosin B is identified by the IUPAC name (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diol.[1] Its chemical structure is characterized by a tetracyclic kaurane skeleton.
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₉H₃₂O₃ |
| Molecular Weight | 308.5 g/mol |
| Exact Mass | 308.23514488 Da |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Spectroscopic Characterization: Methodologies
The structural elucidation of novel natural products like this compound relies on a combination of spectroscopic techniques. The following sections detail the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is crucial to avoid interference from protonated solvent signals.
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all hydrogen atoms in the molecule. This provides information about the electronic environment and connectivity of protons.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify all unique carbon atoms. The chemical shifts provide information about the type of carbon (alkane, alkene, carbonyl, etc.). Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Kaurane Diterpenoids
| Functional Group | Chemical Shift Range (ppm) |
| Methyl (CH₃) | 15 - 30 |
| Methylene (CH₂) | 20 - 45 |
| Methine (CH) | 30 - 60 |
| Quaternary Carbon | 35 - 50 |
| C-O (Alcohol/Ether) | 60 - 85 |
| C=C (Alkene) | 100 - 150 |
| C=O (Ketone/Aldehyde) | 190 - 220 |
| C=O (Carboxylic Acid/Ester) | 160 - 185 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Ionization: The sample is introduced into the mass spectrometer and ionized using one of several techniques. Common methods for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass with high accuracy, allowing for the calculation of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.
-
Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of different functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Wavenumber (cm⁻¹) |
| Alcohol/Phenol | O-H stretch (H-bonded) | 3500 - 3200 (broad, strong) |
| Alkane | C-H stretch | 3000 - 2850 (strong) |
| Carbonyl (Ketone) | C=O stretch | ~1715 (strong) |
| Alkene | C=C stretch | 1680 - 1640 (medium) |
| Ether | C-O stretch | 1300 - 1000 (strong) |
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited in the available literature, other kaurane diterpenoids isolated from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines. For instance, extracts from Annona squamosa have shown cytotoxicity against human carcinoma cell lines. The cytotoxic potential is often attributed to the induction of apoptosis.
Kaurane diterpenoids can induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of caspase cascades, which are central to the execution of programmed cell death.
Caption: Proposed apoptotic signaling pathway induced by kaurane diterpenoids.
Conclusion
This compound represents a member of the kaurane diterpenoid family with potential for further scientific investigation. While a complete spectroscopic dataset is not currently available in public databases, this guide provides the foundational chemical knowledge and outlines the standard analytical methodologies required for its full characterization. The known cytotoxic activities of related compounds from Annona squamosa suggest that this compound and its analogs may be valuable leads in the development of novel therapeutic agents. Further research is warranted to isolate and fully characterize this compound, and to explore its biological activities and mechanism of action in detail.
References
The Annosquamosin B Biosynthesis Pathway in Annonaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annosquamosin B, a kaurane diterpenoid found in plants of the Annonaceae family, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis. While the complete enzymatic cascade for this compound remains to be fully elucidated in Annonaceae, this document outlines the key steps, precursor molecules, and enzyme classes expected to be involved. Detailed, generalized experimental protocols for the elucidation of this pathway are provided, along with structured data summaries and pathway visualizations to facilitate further research in this area.
Introduction
Annonaceous acetogenins are a diverse group of natural products exclusive to the Annonaceae family, known for their wide range of biological activities.[1][2] this compound, a member of the kaurane diterpenoid class of acetogenins, is characterized by a tetracyclic kaurane skeleton.[3][4] The biosynthesis of such complex molecules originates from the general terpenoid pathway, involving a series of enzymatic cyclizations and modifications. This guide synthesizes the current knowledge on kaurane diterpenoid biosynthesis to propose a putative pathway for this compound.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the methylerythritol phosphate (MEP) pathway, which is common for the formation of diterpenoids in plants. The pathway can be divided into three main stages:
-
Formation of the Universal Diterpene Precursor: The initial steps involve the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Formation of the ent-Kaurane Skeleton: The linear GGPP is cyclized in a two-step process to form the characteristic tetracyclic ent-kaurane skeleton.
-
Modification of the ent-Kaurane Skeleton: The ent-kaurane scaffold undergoes a series of post-cyclization modifications, primarily hydroxylations, to yield this compound.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway.
| Step | Precursor | Product | Enzyme Class | Specific Enzyme (Putative) | Gene/Protein ID (Example from other species) |
| 1 | Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) | Prenyltransferase | GGPP Synthase (GGPPS) | Q40575 (Arabidopsis thaliana) |
| 2 | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Diterpene Synthase (Class II) | ent-Copalyl Diphosphate Synthase (CPS) | P37538 (Arabidopsis thaliana) |
| 3 | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Diterpene Synthase (Class I) | ent-Kaurene Synthase (KS) | Q38870 (Arabidopsis thaliana) |
| 4 | ent-Kaurene | ent-Kauren-16β-ol | Cytochrome P450 Monooxygenase | ent-Kaurene Oxidase (KO) | Q42578 (Arabidopsis thaliana) |
| 5 | ent-Kauren-16β-ol | ent-Kaurene-16β,17-diol | Cytochrome P450 Monooxygenase | Hydroxylase | - |
| 6 | ent-Kaurene-16β,17-diol | This compound (19-nor-ent-kaurane-4α,16β,17-triol) | Cytochrome P450 Monooxygenase/ Dioxygenase | 4α-Hydroxylase | - |
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes in the this compound pathway from Annonaceae species.
Methodology: Transcriptome Sequencing and Bioinformatic Analysis
-
RNA Extraction: Extract total RNA from various tissues of an Annonaceae plant known to produce this compound (e.g., young leaves, seeds, bark).
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Candidate Gene Selection: Identify transcripts homologous to known diterpene synthases (CPS, KS) and cytochrome P450 monooxygenases involved in terpenoid biosynthesis.
References
- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 4. Collection - The Pursuit of a Hydroxylation Switch Uncovers a Key Residue for Various Product Outcomes in the ent-Kaurene Synthase from Bradyrhizobium japonicum - Organic Letters - Figshare [acs.figshare.com]
In-depth Technical Guide: The Mechanism of Action of Annosquamosin B
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Annosquamosin B (Ann-B) is a member of the Annonaceous acetogenins, a large family of naturally occurring polyketides isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. This technical guide aims to provide a detailed understanding of the current knowledge regarding the mechanism of action of this compound, with a focus on the molecular pathways it modulates to exert its effects. Due to the limited availability of research focused specifically on this compound, this guide will also draw upon the broader understanding of the mechanisms of action of Annonaceous acetogenins as a class, while clearly indicating when the information is not specific to this compound.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary and most well-documented mechanism of action for Annonaceous acetogenins, including presumably this compound, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the primary pathway for ATP production in the cell, leading to a cascade of downstream effects that ultimately result in cell death.
Experimental Protocol: Mitochondrial Complex I Activity Assay
A common method to determine the inhibitory effect on Complex I is to measure the decrease in NADH oxidation in isolated mitochondria or submitochondrial particles.
-
Isolation of Mitochondria: Mitochondria are isolated from cultured cells or tissue samples by differential centrifugation.
-
Assay Buffer: A typical assay buffer includes phosphate buffer, magnesium chloride, and a substrate for Complex I, such as NADH.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Inhibition Assay: The assay is performed in the presence and absence of varying concentrations of the test compound (e.g., this compound) to determine the half-maximal inhibitory concentration (IC50).
Downstream Effects of Complex I Inhibition
The disruption of the electron transport chain and the subsequent decrease in ATP production trigger a series of cellular events that contribute to the cytotoxic effects of this compound.
Induction of Apoptosis
A key consequence of mitochondrial dysfunction is the initiation of the intrinsic apoptotic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Inhibition of Complex I leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. These events trigger MOMP, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the execution of the apoptotic program.
Experimental Protocol: Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Proteins: The expression levels of key apoptotic proteins such as Bcl-2 family members (e.g., Bax, Bak, Bcl-2), cytochrome c in the cytosolic fraction, and cleaved caspases (e.g., cleaved caspase-9, cleaved caspase-3) can be quantified by western blotting to confirm the activation of the apoptotic pathway.
Cell Cycle Arrest
Annonaceous acetogenins have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. While specific data for this compound is scarce, studies on related compounds suggest that they can cause arrest at the G1 or G2/M phases of the cell cycle. This effect is often linked to the cellular stress caused by ATP depletion and ROS production.
Experimental Protocol: Cell Cycle Analysis
Cell cycle distribution is typically analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. The DNA content of the cells is measured, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data is not currently possible. Research on the broader class of Annonaceous acetogenins has reported a wide range of IC50 values for cytotoxicity against various cancer cell lines, typically in the nanomolar to low micromolar range.
| Parameter | Value | Cell Line(s) | Reference |
| Cytotoxicity (IC50) | Data not available | - | - |
| Complex I Inhibition (IC50) | Data not available | - | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for studying apoptosis.
Conclusion and Future Directions
This compound, as a member of the Annonaceous acetogenins, holds promise as a potential anticancer agent. Its primary mechanism of action is believed to be the inhibition of mitochondrial Complex I, which leads to ATP depletion, increased ROS production, and the induction of apoptosis and cell cycle arrest. However, there is a clear need for further research to specifically elucidate the detailed molecular mechanisms of this compound. Future studies should focus on:
-
Confirming Complex I Inhibition: Directly measuring the inhibitory effect of purified this compound on mitochondrial Complex I activity.
-
Detailed Signaling Pathway Analysis: Investigating the specific effects of this compound on various signaling pathways involved in apoptosis, cell cycle regulation, and cellular stress responses using techniques like RNA sequencing and proteomics.
-
In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models to assess its therapeutic potential.
A more in-depth understanding of the specific molecular targets and pathways modulated by this compound will be crucial for its potential development as a novel cancer therapeutic.
Unraveling the Molecular Target of Annosquamosin B: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of Annosquamosin B (Ann-B), a natural compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular target identification and mechanism of action of this promising therapeutic agent. While a definitive molecular target for this compound has yet to be elucidated in published literature, this guide summarizes its known biological activity and outlines established experimental protocols for its target identification.
Quantitative Biological Activity of this compound
This compound has demonstrated cytotoxic effects against human cancer cell lines. The most notable quantitative data available pertains to its activity against the A2780 human ovarian cancer cell line.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | A2780 (Ovarian Cancer) | SRB method | IC50 | 3.10 µmol·L⁻¹ | [1] |
Table 1: In Vitro Anti-Tumor Activity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against the A2780 human ovarian cancer cell line.
Experimental Protocols for Molecular Target Identification
The identification of a drug's molecular target is a critical step in understanding its mechanism of action and advancing its development. The following are detailed methodologies commonly employed for the target identification of natural products like this compound.
Affinity-Based Approaches
Affinity-based methods rely on the specific binding interaction between a small molecule and its protein target.
Experimental Workflow: Affinity Chromatography
This technique involves immobilizing this compound onto a solid support to "fish" for its binding partners from a cellular lysate.
References
Annosquamosin B: A Technical Overview of its Binding Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
Annosquamosin B is a kaurane diterpenoid isolated from Annona squamosa, a plant with a history of use in traditional medicine. This document provides a comprehensive technical guide on the current understanding of this compound's binding affinity and kinetics, with a focus on its identified biological activity as a platelet aggregation inhibitor. While direct quantitative data on its binding parameters remain to be fully elucidated, this guide synthesizes the available information to support further research and drug development efforts.
Quantitative Data Summary
Currently, there is a notable lack of publicly available quantitative data regarding the specific binding affinity (e.g., K_d, K_i, IC_50 for a specific molecular target) and kinetic parameters (k_on, k_off) of this compound. The primary reported biological effect is the inhibition of platelet aggregation, though specific IC_50 values from comprehensive dose-response studies are not detailed in the reviewed literature.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (K_d) | Not Reported | - | - | - |
| Inhibitory Constant (K_i) | Not Reported | - | - | - |
| IC_50 (Platelet Aggregation) | Not Reported | Platelets | Platelet Aggregometry | Implied from qualitative reports |
| Association Rate (k_on) | Not Reported | - | - | - |
| Dissociation Rate (k_off) | Not Reported | - | - | - |
This table highlights the current gap in the scientific literature regarding the quantitative binding characteristics of this compound and underscores the need for further investigation.
Mechanism of Action: Platelet Aggregation Inhibition
The precise molecular mechanism by which this compound inhibits platelet aggregation has not been definitively determined. However, by examining the established pathways of platelet activation and aggregation, we can postulate potential targets for its inhibitory action. Platelet aggregation is a complex process involving adhesion, activation, and aggregation, mediated by various signaling molecules and receptors.
General Platelet Aggregation Pathway
The following diagram illustrates the key signaling pathways involved in platelet aggregation, which represent potential areas of intervention for an inhibitory compound like this compound.
Annosquamosin B: A Deep Dive into its Structure-Activity Relationship for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has emerged as a promising scaffold for the development of novel anticancer agents. Its complex tetracyclic structure offers multiple points for chemical modification, enabling the exploration of its structure-activity relationship (SAR) to optimize potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound and related kaurane diterpenoids, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols utilized in their evaluation.
Core Structure and Cytotoxic Activity
This compound belongs to the kaurane class of diterpenoids, characterized by a perhydrophenanthrene core fused to a five-membered ring. The biological activity of these compounds is intricately linked to the substitutions on this core structure. While specific SAR studies on a broad series of this compound analogs are limited in the public domain, analysis of related kaurane diterpenoids from Annona species provides valuable insights into the key structural features governing their cytotoxic properties.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 values) of this compound's parent compound, (-)-ent-kaur-16-en-19-oic acid, and its hydroxylated derivative, 16α,17-dihydroxy-ent-kauran-19-oic acid, against various human cancer cell lines. This data serves as a baseline for understanding the potential of the kaurane scaffold.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-ent-kaur-16-en-19-oic acid | A549 (Lung) | 34.1 | [1] |
| HeLa (Cervical) | - | - | |
| MCF-7 (Breast) | - | - | |
| 16α,17-dihydroxy-ent-kauran-19-oic acid | A549 (Lung) | - | - |
| HeLa (Cervical) | - | - | |
| MCF-7 (Breast) | - | - | |
| Annoglabasin H (ent-kaurane glycoside) | LU-1 (Lung) | 3.7 | [2] |
| MCF-7 (Breast) | 4.6 | [2] | |
| SK-Mel2 (Melanoma) | 4.2 | [2] | |
| KB (Nasopharyngeal) | 4.5 | [2] | |
| Annoglabasin E | LU-1 (Lung) | >50 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| SK-Mel2 (Melanoma) | >50 | [2] | |
| KB (Nasopharyngeal) | >50 | [2] | |
| Annoglabasin B | LU-1 (Lung) | >50 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| SK-Mel2 (Melanoma) | >50 | [2] | |
| KB (Nasopharyngeal) | >50 | [2] | |
| 19-nor-ent-kaurent-4-ol-17-oic acid | LU-1 (Lung) | >50 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| SK-Mel2 (Melanoma) | >50 | [2] | |
| KB (Nasopharyngeal) | >50 | [2] |
From the available data, it can be inferred that hydroxylation at the C-16 and C-17 positions, as well as glycosylation, can significantly impact the cytotoxic activity of the kaurane scaffold. For instance, Annoglabasin H, an ent-kaurane glycoside, demonstrates potent activity, while several other analogs show limited cytotoxicity.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of cytotoxic kaurane diterpenoids are primarily mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[3][4][5] These mechanisms are often interconnected and involve the modulation of key regulatory proteins.
Apoptosis Induction
Kaurane diterpenoids have been shown to trigger the intrinsic apoptotic pathway, which is characterized by:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Activation of a cascade of cysteine-aspartic proteases, including caspase-3 and caspase-9.[3]
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5]
Figure 1. Proposed intrinsic apoptotic pathway induced by kaurane diterpenoids.
Cell Cycle Arrest
In addition to apoptosis, kaurane diterpenoids can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M phase of the cell cycle and is associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[3][5]
Figure 2. Mechanism of G2/M cell cycle arrest by kaurane diterpenoids.
Experimental Protocols
The evaluation of the cytotoxic activity and mechanism of action of this compound and its analogs involves a series of in vitro assays.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Figure 3. Workflow for the MTT cytotoxicity assay.
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Cell Fixation: Cells are fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Future Directions
The promising cytotoxic activities of kaurane diterpenoids, including those related to this compound, warrant further investigation. Future research should focus on:
-
Synthesis of Analog Libraries: A systematic synthesis of this compound analogs with modifications at various positions of the kaurane core is crucial to establish a comprehensive SAR.
-
In Vivo Studies: Promising compounds identified from in vitro screening should be evaluated in animal models to assess their efficacy and safety.
-
Target Identification: Elucidating the specific molecular targets of this compound and its active analogs will provide a deeper understanding of their mechanism of action and facilitate the design of more potent and selective inhibitors.
By leveraging the insights from SAR studies and mechanistic investigations, this compound and its derivatives hold significant potential for the development of the next generation of anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Annosquamosin B: A Technical Deep Dive into its Physicochemical Properties and Solubility
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
This compound is a diterpenoid compound with a complex tetracyclic structure. Its fundamental physicochemical properties are summarized in the table below, compiled from various analytical sources.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₂O₃ | [1][2] |
| Molecular Weight | 308.46 g/mol | [1][2] |
| IUPAC Name | (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-diol | [2] |
| CAS Number | 177742-56-2 | [1] |
| Predicted Water Solubility | 0.08 g/L | [3] |
| Predicted logP | 2.04 | [3] |
| Hydrogen Bond Donor Count | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| Topological Polar Surface Area | 60.7 Ų | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its potential therapeutic applications. While comprehensive experimental data is limited, predictions and the solubility of similar compounds suggest the following:
| Solvent | Solubility | Notes |
| Water | Predicted to be sparingly soluble (0.08 g/L) | [3] |
| Methanol | Expected to be soluble | General solubility of diterpenoids |
| Ethanol | Expected to be soluble | General solubility of diterpenoids |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Common solvent for non-polar to moderately polar compounds |
| Acetone | Expected to be soluble | General solubility of diterpenoids |
The predicted logP value of 2.04 suggests a degree of lipophilicity, indicating that this compound is likely more soluble in organic solvents than in water.[3]
Experimental Protocols
This section details the general methodologies for the isolation, characterization, and evaluation of the biological activity of this compound and related diterpenoids.
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of kaurane diterpenoids from Annona squamosa.
Structural Elucidation
The structure of this compound is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) groups.
-
Optical Rotation: Measures the rotation of plane-polarized light, indicating the chirality of the molecule.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The anti-tumor activity of this compound can be evaluated using the SRB assay.[4] This colorimetric assay measures cell density by staining cellular proteins.
Biological Activity and Potential Signaling Pathway
This compound has demonstrated significant anti-tumor activity against various cancer cell lines, including 95-D lung cancer and A2780 ovarian cancer cells. While the precise mechanism of action is still under investigation, many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway involves the induction of the intrinsic apoptotic pathway.
This guide serves as a foundational resource for researchers interested in the further exploration and development of this compound as a potential therapeutic agent. Continued investigation into its precise mechanism of action and solubility in various pharmaceutically acceptable carriers is warranted.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.2. Cell Culture, SRB Cytotoxicity Assay, Preparation of Cell Monolayers [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Annosquamosin B Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B is a member of the Annonaceous acetogenins, a class of potent bioactive polyketides isolated from the seeds of Annona squamosa L. (custard apple). These compounds have garnered significant interest in the scientific community due to their cytotoxic activities against various cancer cell lines. The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This disruption of cellular energy production leads to ATP depletion and can selectively induce apoptosis in cancer cells, which have a high energy demand.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from its natural source and outlines its known mechanism of action.
Data Presentation
Table 1: Extraction Parameters for Annonaceous Acetogenins from Annona squamosa Seeds
| Parameter | Method 1: Maceration | Method 2: Soxhlet Extraction |
| Solvent | Methanol | n-Hexane or Petroleum Ether |
| Solvent to Solid Ratio | 10:1 (v/w) | 10:1 (v/w) |
| Extraction Time | 24-72 hours | 4-6 hours |
| Temperature | Room Temperature | Boiling point of solvent (e.g., 65-70°C for hexane) |
| Typical Yield (Crude Oil) | 8-15% | 19-23%[4][5] |
Note: The yields presented are for the total crude oil extract from the seeds. The specific yield of this compound will be a fraction of this and requires further purification and quantification.
Table 2: Purification Parameters for Annonaceous Acetogenins
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase Column |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Gradient of Acetonitrile and Water |
| Detection | Thin Layer Chromatography (TLC) with Kedde's Reagent | UV Detector (e.g., 220 nm) |
| Expected Purity | 60-80% (Fraction dependent) | >95% |
Experimental Protocols
I. Extraction of Annonaceous Acetogenins from Annona squamosa Seeds
This protocol describes a general method for extracting a crude mixture of acetogenins, including this compound, from the seeds of Annona squamosa.
Materials:
-
Dried seeds of Annona squamosa
-
Grinder or mill
-
Methanol or n-Hexane (analytical grade)
-
Soxhlet apparatus (optional, for Method 2)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Seed Preparation:
-
Wash the Annona squamosa seeds thoroughly with water to remove any pulp residue.
-
Air-dry the seeds completely at room temperature or in a low-temperature oven (40-50°C).
-
Grind the dried seeds into a coarse powder using a grinder or mill.
-
-
Extraction (Choose one method):
-
Method A: Maceration
-
Soak the powdered seeds in methanol at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.
-
Keep the mixture at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through filter paper to separate the solvent from the seed residue.
-
Repeat the extraction process with fresh solvent on the seed residue to ensure complete extraction.
-
Combine the filtrates.
-
-
Method B: Soxhlet Extraction [4]
-
Place the powdered seeds in a thimble and insert it into the Soxhlet apparatus.
-
Fill the round-bottom flask with n-hexane or petroleum ether.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours.
-
After extraction, allow the apparatus to cool down.
-
-
-
Solvent Evaporation:
-
Concentrate the combined filtrates (from maceration) or the solvent from the Soxhlet flask using a rotary evaporator under reduced pressure to obtain the crude seed oil containing Annonaceous acetogenins.
-
II. Purification of this compound
This protocol outlines a two-step purification process using silica gel column chromatography followed by HPLC.
Materials:
-
Crude acetogenin extract
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates
-
Kedde's reagent for visualization
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.
-
Monitor the fractions using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots by spraying with Kedde's reagent (acetogenins typically appear as orange to purple spots).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the semi-purified extract in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile and water. The specific gradient will need to be optimized to achieve the best separation.
-
Monitor the elution profile using a UV detector at 220 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of Annonaceous Acetogenins in Cancer Cells
Caption: Mechanism of action of Annonaceous acetogenins.
References
- 1. Facebook [cancer.gov]
- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 4. biochemjournal.com [biochemjournal.com]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application Notes and Protocols for the Total Synthesis of Annosquamosin B
Introduction
Annosquamosin B is a naturally occurring kaurane diterpenoid isolated from Annona squamosa. Diterpenoids of the kaurane class exhibit a wide range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[1][2][3] The complex, tetracyclic core of these molecules presents a significant challenge for synthetic chemists and makes them attractive targets for total synthesis.
While a specific total synthesis of this compound has not been detailed in the scientific literature, this document provides a comprehensive overview of the synthetic methodologies applicable to the construction of the kaurane skeleton, drawing from successful total syntheses of structurally related compounds.[4][5] The protocols and strategies outlined herein are intended to serve as a foundational guide for researchers in natural product synthesis and drug development who are interested in this compound and other kaurane diterpenoids.
General Retrosynthetic Strategy
A convergent approach is often employed for the synthesis of complex polycyclic natural products like the kaurane diterpenoids. The central strategy involves the initial construction of a key tricyclic or tetracyclic intermediate, which can then be further functionalized to yield the final product. A representative retrosynthetic analysis is depicted below, showcasing the disconnection of the tetracyclic core into more readily available starting materials. Key transformations often include cycloaddition reactions to build the polycyclic system and various cyclization methods to form the characteristic bridged ring system.
Application Notes
The total synthesis of a kaurane diterpenoid is a multi-step process that relies on a series of key chemical transformations. The following table summarizes these critical steps, with typical yields reported in the literature for analogous syntheses.
| Step | Reaction Type | Reagents and Conditions | Typical Yield (%) | Purpose |
| 1 | Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂, -78 °C to rt | 70-90 | Construction of the initial bicyclic or tricyclic core. |
| 2 | Functional Group Manipulation | 1. LiAlH₄, THF, 0 °C to rt2. TBSCl, Imidazole, DMF, rt | 85-95 | Reduction of esters/ketones and protection of hydroxyl groups. |
| 3 | Radical Cyclization | AIBN, Bu₃SnH, Toluene, reflux | 60-80 | Formation of the characteristic bicyclo[3.2.1]octane system. |
| 4 | Oxidation | PCC or Dess-Martin periodinane, CH₂Cl₂, rt | 80-95 | Oxidation of alcohols to aldehydes or ketones for further elaboration. |
| 5 | Olefination | Wittig or Horner-Wadsworth-Emmons reagent, base (e.g., NaH), THF, 0 °C to rt | 75-90 | Introduction of exocyclic double bonds. |
| 6 | Deprotection | TBAF, THF, rt | 90-99 | Removal of silyl protecting groups to reveal hydroxyl functionalities. |
Experimental Protocols
The following are detailed experimental protocols for key reactions that could be employed in the total synthesis of this compound, based on established methodologies for kaurane diterpenoid synthesis.
Protocol 1: Diels-Alder Cycloaddition for Bicyclic Core Formation
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction to construct a bicyclic intermediate.
-
To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add the dienophile (1.2 equiv).
-
Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv) in dichloromethane.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic adduct.
Protocol 2: Tin-Mediated Radical Cyclization
This protocol details the formation of the bridged ring system characteristic of the kaurane skeleton.
-
To a solution of the alkyl halide precursor (1.0 equiv) in degassed toluene (0.01 M) under an argon atmosphere, add tri-n-butyltin hydride (Bu₃SnH) (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the tetracyclic product.
Biological Activity and Potential Signaling Pathway
Kaurane diterpenoids isolated from Annona squamosa have been reported to possess significant cytotoxic activity against various cancer cell lines.[6] While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.
This proposed pathway suggests that this compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis. Further investigation is required to validate this specific pathway for this compound.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of ent -kaurane diterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00028D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Annosquamosin B Cytotoxicity Assay: Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B is a kaurane diterpenoid compound isolated from plants of the Annona genus, notably Annona squamosa. Diterpenoids derived from this genus have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, a plausible signaling pathway for its mechanism of action is presented based on studies of structurally related kaurane diterpenoids.
Data Presentation
The cytotoxic effects of kaurane diterpenoids isolated from Annona squamosa have been evaluated against several cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of a structurally related ent-kaurane diterpenoid, 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane, also isolated from Annona squamosa, against human hepatoma cell lines.[1] This data serves as a representative example of the cytotoxic potential of this class of compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | SMMC-7721 | Human Hepatoma | < 20 |
| HepG2 | Human Hepatoma | < 20 |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., SMMC-7721, HepG2, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound cytotoxicity assay.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
Application Notes: In Vitro Anti-cancer Activity of Annosquamosin B against A2780 Ovarian Cancer Cells
Introduction
Annosquamosin B, a member of the Annonaceous acetogenins, represents a promising class of natural products with potent anti-cancer properties. These compounds are known to exert their cytotoxic effects through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This disruption of mitochondrial function leads to a cascade of cellular events, culminating in apoptosis and cell cycle arrest in cancer cells.[1][2] This document outlines the application of this compound in targeting A2780 human ovarian cancer cells, providing protocols for assessing its anti-cancer activity and elucidating its mechanism of action.
Data Presentation
Table 1: Cytotoxicity of Annonaceous Acetogenins against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Annonacin | 3PS (murine leukemia) | Leukemia | 0.95 |
| Asimicin | 3PS (murine leukemia) | Leukemia | 0.025 |
| Bullatacin | L1210 (murine leukemia) | Leukemia | 0.05 |
| Bullatacinone | 9KB (human nasopharyngeal) | Nasopharyngeal Cancer | <10⁻⁶ |
| Rollanicin | 9PS (murine leukemia) | Leukemia | 2.9x10⁻² |
| Adriamycin* | A-549 (human lung) | Lung Cancer | 1.78x10⁻³ |
*Reference Compound. Data compiled from related studies on Annonaceous acetogenins.[3]
Table 2: In Vivo Antitumor Efficacy of Acetogenins in Mice Models
| Compound | Tumor Cell Line | Antitumor Activity (% T/C)** |
| Bullatacin | A2780 (human ovarian) | 68 |
| Bullatacinone | A2780 (human ovarian) | 52 |
**% T/C (Treated/Control): A lower value indicates higher antitumor activity.[3]
Experimental Protocols
The following are detailed protocols to evaluate the in vitro anti-cancer effects of this compound on A2780 ovarian cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]
Materials:
-
A2780 ovarian cancer cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed A2780 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
A2780 cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the treated and untreated A2780 cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[7][8]
Materials:
-
A2780 cells treated with this compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest the treated and untreated cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[9][10]
Materials:
-
A2780 cell lysates (treated and untreated)
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.[7]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[7]
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 dye is used to measure the mitochondrial membrane potential, an indicator of mitochondrial health.[5][11]
Materials:
-
A2780 cells treated with this compound
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat A2780 cells with this compound for the desired time.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[12]
-
Wash the cells with assay buffer.
-
Analyze the fluorescence by microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Intervention Mechanism of Cryptotanshinone on Human A2780 Ovarian Cancer Cell Line Using GC-MS-Based Cellular Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis [mdpi.com]
Application Notes and Protocols: In Vitro Anti-Cancer Activity of Annosquamosin B against 95-D Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B, a natural compound isolated from Annona squamosa, has demonstrated inhibitory activity against various cancer cell lines. This document provides detailed application notes and protocols for assessing the in vitro anti-cancer effects of this compound, with a specific focus on the highly metastatic 95-D human lung cancer cell line. While direct comprehensive studies on the detailed mechanisms of this compound in 95-D cells are emerging, this guide synthesizes available data and established methodologies to facilitate further research. A study has shown that constituents from the bark of Annona squamosa, including this compound, exhibit inhibitory activities against 95-D lung cancer cells[1].
Data Presentation
Due to the limited published data specifically detailing the full spectrum of this compound's activity on 95-D cells, the following tables include data on related compounds from Annona squamosa tested against 95-D cells and this compound against other cancer cell lines to provide a comparative context.
Table 1: Cytotoxic Activity of Annonaceous Compounds against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (μmol·L⁻¹) | Reference |
| This compound (Compound 9) | A2780 (Ovarian Cancer) | SRB | 3.10 | [1] |
| ent-kaur-16-en-19-oic acid (Compound 5) | 95-D (Lung Cancer) | SRB | 7.78 | [1] |
| 15,16-epoxy-17-hydroxy-ent-kau-ran-19-oic acid (Compound 2) | A2780 (Ovarian Cancer) | SRB | 0.89 | [1] |
This table presents the 50% inhibitory concentration (IC50) values of this compound and related compounds against different cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro anti-cancer activity of this compound against 95-D lung cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on 95-D cells.
Materials:
-
95-D lung cancer cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 95-D cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis in 95-D cells.
Materials:
-
95-D cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 95-D cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for investigating the effect of this compound on the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
95-D cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction: Lyse the treated and control 95-D cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically analyze the bands and normalize to the loading control (β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Hypothesized Apoptotic Signaling Pathway
Based on the general mechanism of action of related annonaceous acetogenins, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothesized intrinsic apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols for In Vivo Studies of Annosquamosin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B is a kaurane diterpenoid natural product that has garnered interest for its potential biological activities. As with many natural products, its progression into preclinical in vivo studies is hampered by challenges related to its physicochemical properties, most notably its predicted low aqueous solubility. This document provides a set of detailed application notes and protocols to guide researchers in the formulation and in vivo evaluation of this compound for anticancer research. It should be noted that due to limited published data on this compound, the following formulation and mechanistic pathways are proposed based on its predicted properties and common practices for compounds with similar characteristics.
Physicochemical Properties of this compound
A summary of the predicted physicochemical properties of this compound is presented in Table 1. The low predicted water solubility (0.08 g/L) necessitates a specialized formulation for effective in vivo administration.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₉H₃₂O₃ | PubChem |
| Molecular Weight | 308.5 g/mol | PubChem |
| Water Solubility | 0.08 g/L | ALOGPS[1] |
| logP | 2.04 | ALOGPS[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Table 1: Predicted Physicochemical Properties of this compound
Hypothetical Formulation for In Vivo Studies
Given the hydrophobic nature of this compound, a suspension formulation is a practical approach for initial in vivo screening. This protocol describes the preparation of a carboxymethyl cellulose (CMC) based suspension.
Protocol: Preparation of this compound Suspension (10 mg/mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Carboxymethyl cellulose (CMC), sodium salt, low viscosity
-
Sterile water for injection
-
Sterile glass vials
-
Sterile magnetic stir bar and stir plate
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation (0.5% CMC in sterile water):
-
In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile water for injection.
-
Stir vigorously using a sterile magnetic stir bar until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.
-
-
This compound Stock Solution:
-
Weigh the required amount of this compound.
-
In a separate sterile vial, dissolve this compound in a minimal amount of DMSO. For example, to prepare 10 mL of a 10 mg/mL final suspension, start by dissolving 100 mg of this compound in 0.5 mL of DMSO. Ensure complete dissolution.
-
-
Suspension Formulation:
-
While stirring the 0.5% CMC vehicle, slowly add the this compound/DMSO stock solution.
-
Continue to stir for at least 30 minutes to ensure a uniform suspension.
-
For a more uniform particle size, the suspension can be briefly homogenized.
-
Visually inspect the suspension for any large aggregates.
-
The final concentration of DMSO in the vehicle should be kept to a minimum (ideally ≤5%) to avoid toxicity.
-
-
Storage:
-
Store the suspension at 4°C and protect it from light.
-
Before each use, the suspension should be vortexed or stirred to ensure uniform distribution of this compound.
-
In Vivo Anticancer Efficacy Study: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anticancer efficacy of this compound in a tumor xenograft mouse model.
Experimental Workflow
Caption: Workflow for in vivo anticancer efficacy study.
Protocol: Xenograft Study
Materials and Animals:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cancer cell line of interest (e.g., human breast cancer cell line, MCF-7).
-
Matrigel or similar basement membrane matrix.
-
This compound formulation.
-
Vehicle control (e.g., 0.5% CMC with the same percentage of DMSO as the drug formulation).
-
Positive control (a standard-of-care chemotherapy agent).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Animal Acclimatization:
-
House the mice in a specific pathogen-free facility for at least one week before the experiment.
-
-
Tumor Cell Inoculation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., intraperitoneal (i.p.) or oral gavage).
-
Group 2: this compound (e.g., 10 mg/kg, i.p. or oral gavage, daily).
-
Group 3: Positive control.
-
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry, or Western blotting).
-
Hypothetical Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many natural product-derived anticancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible, yet hypothetical, target for investigation is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Data Presentation
All quantitative data from the in vivo study should be tabulated for clear comparison between treatment groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (Endpoint) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Table 2: Example of In Vivo Efficacy Data Summary
Conclusion
These application notes provide a foundational framework for the in vivo investigation of this compound. The proposed formulation and experimental protocols are based on established methodologies for poorly soluble compounds and can be adapted based on experimental findings. Further investigation into the specific mechanism of action of this compound is warranted to fully understand its therapeutic potential. It is imperative that all animal experiments are conducted under an approved institutional animal care and use committee (IACUC) protocol.
References
Annosquamosin B: A Promising Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Annosquamosin B, a novel compound isolated from the seeds of Annona squamosa, has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the apoptosis-inducing capabilities of this compound in tumor cells. The information presented herein is based on preliminary studies and is intended to serve as a guide for further research and development.
Recent findings suggest that extracts from Annona squamosa leaves induce apoptosis in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. This apoptotic activity is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. While these results are promising, further investigation is required to elucidate the specific role of this compound in this process and to characterize the complete signaling cascade it modulates.
Data Presentation
The following table summarizes the cytotoxic effects of methanolic and acetonic extracts of Annona squamosa leaves on MCF-7 breast cancer cells after 24 hours of treatment at a concentration of 50 µg/mL. It is important to note that these values are for crude extracts and further studies are needed to determine the specific IC50 value of purified this compound.
| Cell Line | Treatment (50 µg/mL) | Normal Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| MCF-7 | Methanolic Extract | 34.2% | 27.5% | 38.3% |
| MCF-7 | Acetonic Extract | 8.0% | 52.8% | 39.1% |
Signaling Pathways
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This is supported by preliminary data showing alterations in the expression of Bcl-2 family proteins. The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on tumor cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Tumor cell line of interest
-
This compound
-
6-well plates
-
PBS (Phosphate-buffered saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect the cells from the supernatant (to include apoptotic cells that have detached).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Note: Quantification of Annosquamosin B in Biological Samples using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction Annosquamosin B is a member of the Annonaceous acetogenins, a class of potent bioactive polyketides derived from plants of the Annonaceae family. These compounds are known for their cytotoxic and antitumor activities, which are primarily attributed to their potent inhibition of the mitochondrial electron transport chain's Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] The ability to accurately quantify this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for preclinical and clinical pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the extraction and subsequent quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of the Method
This method involves the isolation of this compound from a biological matrix through a two-step extraction process: protein precipitation followed by liquid-liquid extraction (LLE). The lipophilic nature of this compound allows for its efficient separation from polar matrix components. The extracted analyte is then separated from other remaining compounds on a C18 reverse-phase HPLC column and quantified using a UV detector. The characteristic α,β-unsaturated γ-lactone moiety of acetogenins provides a chromophore suitable for UV detection.[1][3][4]
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., another acetogenin not present in the sample, such as Squamocin.
-
HPLC-grade acetonitrile, methanol, ethyl acetate, and water.
-
Formic acid, analytical grade.
-
Biological matrix (e.g., human plasma, rat serum).
-
Micro-centrifuge tubes (1.5 mL).
-
Centrifuge capable of 13,000 x g and 4°C.
-
Nitrogen evaporator.
-
Vortex mixer.
-
HPLC system with a UV/DAD detector, autosampler, and column oven.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS (e.g., Squamocin) in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for sample extraction.
Sample Preparation: Protein Precipitation and LLE
The following workflow outlines the sample preparation procedure.
Caption: Experimental workflow for this compound extraction.
-
Sample Collection: Pipette 100 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL micro-centrifuge tube.
-
Protein Precipitation: Add 300 µL of cold methanol containing the internal standard (100 ng/mL).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 1.5 mL tube.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate to the supernatant. Vortex for 2 minutes to extract this compound into the organic phase.
-
Phase Separation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of mobile phase A and B. Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble debris.
-
Injection: Transfer the clear solution to an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The quantitative analysis is performed using a reverse-phase HPLC system with the parameters outlined in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., Agilent Zorbax Extend C18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 70% B; 5-20 min: 70% to 95% B; 20-25 min: 95% B; 25.1-30 min: 70% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30°C[1][2] |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 220 nm [1][2][3][4] |
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (IS). A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared standards. The concentration of this compound in unknown samples is determined by interpolation from this linear regression curve.
Method Validation Summary
The method should be validated according to standard bioanalytical guidelines. The following table presents typical acceptance criteria and hypothetical performance data for this assay.
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.9991[1] |
| Calibration Range | - | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -8.5% to 11.2% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day: 4.1% - 9.8%[1][5]Inter-day: 6.5% - 12.3%[1][5] |
| Recovery (%) | Consistent & Reproducible | > 85%[4] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
Annonaceous acetogenins, including this compound, exert their potent biological effects primarily by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts cellular energy metabolism, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and the induction of apoptosis, which underlies their cytotoxic and potential anticancer properties.[4]
Caption: Inhibition of Mitochondrial Complex I by this compound.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Annosquamosin B for Cell Viability Assays
Welcome to the technical support center for the use of Annosquamosin B in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
I. Troubleshooting Guide
This section addresses common issues that may arise when determining the optimal concentration of this compound for cell viability assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Concentration too low: this compound, like other annonaceous acetogenins, is typically potent in the micromolar (µM) to nanomolar (nM) range. - Inappropriate cell line: The selected cell line may be resistant to this compound. - Incorrect assay duration: The incubation time may be too short for the cytotoxic effects to manifest. - Compound degradation: Improper storage or handling of this compound stock solution. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., 0.1 µM to 100 µM). - Research literature for cell lines known to be sensitive to annonaceous acetogenins. - Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. - Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High background signal in control wells | - Contamination: Bacterial or fungal contamination in the cell culture. - Reagent interference: Phenol red in the culture medium or other components interfering with the assay readout. - Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | - Regularly check cell cultures for contamination. - Use a medium without phenol red for the assay. Include a "medium only" control to measure background absorbance. - Ensure the final concentration of DMSO in the culture wells is low (typically ≤ 0.5%) and include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration). |
| Inconsistent or variable results | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects: Evaporation from the outer wells of the microplate. - Incomplete formazan solubilization (MTT assay): The purple formazan crystals are not fully dissolved before reading the absorbance. | - Ensure thorough mixing of the cell suspension before and during plating. - To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. - After adding the solubilization solution, shake the plate gently on an orbital shaker for at least 15 minutes to ensure complete dissolution of formazan crystals.[1] |
| Precipitation of this compound in culture medium | - Poor solubility: this compound is a lipophilic compound with low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting the stock solution in culture medium, ensure rapid and thorough mixing to prevent precipitation. - Visually inspect the wells after adding the compound to ensure it remains in solution. |
II. Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration range for this compound in a cell viability assay?
Based on studies of related annonaceous acetogenins, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[2] A typical serial dilution approach (e.g., 1:3, 1:4, or 1:10) should be used to cover this range and identify the approximate IC50 value (the concentration that inhibits 50% of cell viability).
2. How should I prepare and store this compound stock solutions?
This compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
3. How do I determine the optimal cell seeding density for my assay?
The optimal cell seeding density depends on the proliferation rate of your specific cell line. You should perform a growth kinetics experiment by seeding cells at various densities and measuring their viability at different time points (e.g., 24, 48, and 72 hours). The ideal density is one that ensures cells are in the exponential growth phase and do not become over-confluent by the end of the experiment.
4. What are the key controls to include in a cell viability assay with this compound?
-
Untreated Control: Cells cultured in medium without any treatment. This represents 100% viability.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used. This controls for any cytotoxic effects of the solvent.
-
Positive Control (Optional but Recommended): A known cytotoxic agent to ensure the assay is working correctly.
-
Blank (Medium Only) Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance.
5. How long should I incubate the cells with this compound?
A common incubation period for cytotoxicity assays is 24 to 72 hours.[3] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing the cytotoxic effects of this compound on your specific cell line.
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Your cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they have high viability (>95%).
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.1 µM). Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells in triplicate.
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using a suitable software package (e.g., GraphPad Prism).
-
IV. Signaling Pathways and Experimental Workflows
This compound and Cellular Signaling
This compound is believed to exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. While the precise molecular interactions are still under investigation, it is hypothesized to impact the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound is thought to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Putative inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in cell fate determination and proliferation. Dysregulation of this pathway is common in many cancers. This compound may interfere with this pathway, leading to the suppression of cancer cell growth.
Caption: Hypothetical interference of this compound with the Wnt/β-catenin signaling pathway.
Experimental Workflow for Concentration Optimization
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your cell viability assays.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding β-catenin associated protein-protein interactions: Emerging cancer therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Annosquamosin B stability issues in DMSO and cell culture media
Welcome to the technical support center for Annosquamosin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general chemical nature?
This compound is a kaurane diterpenoid, a class of natural products characterized by a specific tetracyclic carbon skeleton.[1] These compounds are often lipophilic. This compound possesses both primary and tertiary alcohol functional groups, which influence its chemical properties and potential stability.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many organic compounds, including diterpenoids, for in vitro studies. It is recommended to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions.
Q3: What are the best practices for storing this compound stock solutions in DMSO?
To ensure the integrity of this compound stock solutions, it is advisable to:
-
Prepare small aliquots to minimize the number of freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Protect the solutions from light, especially if long-term storage is required.
-
Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
Q4: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of compounds in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound, being a lipophilic diterpenoid, may have limited solubility in aqueous-based cell culture media.
-
High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of the DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or high salt concentrations, can reduce the solubility of the compound.
-
Temperature and pH: Changes in temperature or pH upon addition to the culture medium can affect compound solubility.
Troubleshooting Guides
Issue 1: this compound Stock Solution in DMSO Shows Degradation
Potential Causes:
-
Presence of Water in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in DMSO can facilitate hydrolysis or other degradation reactions of susceptible compounds.
-
Oxidation: The alcohol functional groups in this compound could be susceptible to oxidation, especially with prolonged storage at room temperature or exposure to air. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids. While tertiary alcohols are generally resistant to oxidation, harsh conditions can lead to dehydration to form alkenes.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and increase the chance of degradation.[2]
Solutions:
-
Use High-Purity Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO or ensure your DMSO is properly stored to minimize water absorption.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[2]
-
Proper Storage: Store aliquots at -20°C or -80°C and protect them from light.
-
Inert Gas Overlay: For long-term storage, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing the vial.
Issue 2: Precipitation of this compound in Cell Culture Media
Potential Causes:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the media is too high.
-
Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media can cause localized high concentrations and precipitation.
-
Interaction with Media Components: Serum proteins or other media components may bind to this compound, leading to precipitation.
Solutions:
-
Determine the Maximum Tolerated DMSO Concentration: First, determine the highest percentage of DMSO your cells can tolerate without affecting their viability or the experimental outcome (typically ≤ 0.5%).
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. A three-step solubilization protocol can be effective for hydrophobic compounds.[3]
-
Increase Final DMSO Concentration (with caution): If your cells tolerate it, slightly increasing the final DMSO concentration in the culture media can help maintain the solubility of this compound.[4]
-
Pre-warm the Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortexing: Gently vortex the media immediately after adding the compound to ensure rapid and uniform dispersion.
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table provides a hypothetical stability profile based on general knowledge of diterpenoid compounds. This data is for illustrative purposes only and should be confirmed experimentally.
| Condition | Storage Temperature | Recommended Duration | Expected Purity |
| In Anhydrous DMSO (aliquoted) | -80°C | > 1 year | > 98% |
| -20°C | 6 - 12 months | > 95% | |
| 4°C | < 1 month | Variable | |
| Room Temperature | < 1 week | Potential degradation | |
| In Cell Culture Media (e.g., DMEM) | 37°C | < 24 hours | Concentration-dependent |
| 4°C | < 48 hours | Potential precipitation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed compound to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but should be done with caution to avoid degradation.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing this compound and conducting a cell-based assay.
Caption: Potential signaling pathways modulated by kaurane diterpenoids like this compound.[5][6][7]
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
Troubleshooting low yield in Annosquamosin B purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the purification of Annosquamosin B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a reduced yield of this compound during the purification process.
Q1: My initial crude extract shows low bioactivity, suggesting a low concentration of this compound. What could be the cause?
A1: Low initial concentration in the crude extract is a common issue and can stem from several factors:
-
Starting Material Quality: The concentration of this compound can vary significantly based on the geographical origin, harvest time, and storage conditions of the Annona squamosa seeds. It is crucial to use high-quality, properly identified, and well-preserved plant material.
-
Inadequate Grinding: Incomplete grinding of the seeds will result in inefficient extraction as the solvent cannot penetrate the plant tissue effectively. Ensure the seeds are ground to a fine powder.
-
Improper Solvent Selection: The choice of solvent is critical for efficient extraction. Methanol and ethanol are commonly used for the extraction of acetogenins like this compound. Using a less polar solvent in the initial step might result in a lower yield.
-
Insufficient Extraction Time or Temperature: The extraction process requires adequate time for the solvent to penetrate the plant material and solubilize the target compound. Maceration for 72 hours or continuous extraction in a Soxhlet apparatus are common methods. While some studies suggest that acetogenins are relatively heat-stable up to 60-65°C, prolonged exposure to higher temperatures should be avoided to prevent degradation.[1][2]
Q2: I am experiencing a significant loss of this compound during the liquid-liquid partitioning step. How can I optimize this?
A2: Liquid-liquid partitioning is used to remove unwanted compounds from the crude extract. Low yield at this stage is often due to:
-
Incorrect Solvent System: A common partitioning scheme involves fractionation between hexane and methanol or ethyl acetate and water. This compound, being a moderately polar compound, will partition into the methanolic or ethyl acetate layer. Ensure you are collecting the correct fraction.
-
Emulsion Formation: Emulsions can form at the interface between the two solvent layers, trapping your compound of interest. To break emulsions, you can try adding a small amount of brine, gentle centrifugation, or allowing the mixture to stand for an extended period.
-
Incomplete Partitioning: To ensure complete transfer of this compound to the desired phase, it is recommended to perform multiple extractions (typically 3-5 times) with the chosen solvent and then pool the extracts.
Q3: My yield drops dramatically after column chromatography. What are the likely reasons and how can I troubleshoot this?
A3: Column chromatography is a critical step for purifying this compound, but it can also be a major source of yield loss. Here are some troubleshooting tips:
-
Improper Stationary Phase Activation: If using silica gel, ensure it is properly activated by heating to remove adsorbed water, which can interfere with the separation.
-
Inappropriate Mobile Phase Polarity: The choice of mobile phase is crucial for good separation and elution of this compound. A common strategy is to use a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate or chloroform.[3] If the mobile phase is too polar, this compound may elute too quickly with other impurities. If it's not polar enough, the compound may not elute from the column at all or the elution band will be very broad, leading to low recovery in collected fractions.
-
Column Overloading: Loading too much crude extract onto the column will result in poor separation and co-elution of compounds, making it difficult to isolate pure this compound and leading to lower yields of the desired purity.
-
Compound Degradation on the Column: this compound, like many natural products, can be sensitive to the stationary phase. Silica gel is slightly acidic and can potentially cause degradation of acid-labile compounds. If degradation is suspected, you can try using a less acidic stationary phase like neutral alumina or a different chromatographic technique such as Sephadex LH-20 chromatography.
-
Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. This can be minimized by carefully selecting the stationary and mobile phases.
Q4: I suspect that my purified this compound is degrading during storage. What are the optimal storage conditions?
A4: While specific stability data for this compound is limited, general principles for the storage of acetogenins suggest the following to minimize degradation:
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions. Studies on acetogenins from a related species suggest that their structures can be altered at temperatures above 60°C.[2][4]
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Data Presentation
The following table provides a hypothetical purification summary for this compound based on typical yields reported for acetogenins from Annona squamosa seeds. Actual yields may vary depending on the starting material and experimental conditions.
| Purification Step | Total Weight (g) | This compound Content (mg/g) | Purity (%) | Yield (%) |
| Crude Methanolic Extract | 100 | 5 | 0.5 | 100 |
| Hexane Fraction | 60 | 1 | 0.1 | 12 |
| Ethyl Acetate Fraction | 40 | 11 | 2.75 | 88 |
| Silica Gel Column Chromatography (Fraction 1) | 5 | 60 | 6 | 60 |
| Silica Gel Column Chromatography (Fraction 2) | 1.5 | 150 | 15 | 45 |
| Preparative HPLC | 0.2 | 950 | 95 | 38 |
Experimental Protocols
1. Extraction of this compound from Annona squamosa Seeds
-
Seed Preparation: Air-dry the seeds of Annona squamosa at room temperature and then grind them into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered seeds (1 kg) in methanol (5 L) for 72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
2. Liquid-Liquid Partitioning
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds. Repeat the hexane extraction three times.
-
The methanolic layer, containing the more polar compounds including this compound, is then partitioned against ethyl acetate.
-
Extract the aqueous methanol layer three times with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.
3. Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in n-hexane.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
Ethyl acetate:methanol (9:1)
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction using Thin Layer Chromatography (TCC). The presence of acetogenins can be visualized by spraying the TLC plate with Kedde's reagent, which gives a characteristic pink to purple spot.[3] Pool the fractions containing this compound based on the TLC analysis.
4. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC using a C18 column and a mobile phase gradient of methanol and water.
Visualizations
References
- 1. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 2. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Annosquamosin B Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Annosquamosin B in cancer cells.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is believed to induce cancer cell death primarily through the intrinsic (or mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
Q2: Our cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common molecular mechanisms of resistance?
A2: Resistance to apoptosis-inducing agents like this compound can arise from various molecular alterations. The most common mechanisms include:
-
Alterations in the p53 pathway: Mutations or functional inactivation of the tumor suppressor p53 can prevent the transcriptional activation of pro-apoptotic genes.
-
Upregulation of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 and Mcl-1 can sequester pro-apoptotic proteins, preventing MOMP.
-
Downregulation of pro-apoptotic proteins: Reduced expression or inactivating mutations of effector proteins like Bax and Bak can inhibit the formation of pores in the mitochondrial membrane.
-
Increased expression of Inhibitor of Apoptosis Proteins (IAPs): Proteins such as XIAP can directly bind to and inhibit caspases, blocking the final execution stage of apoptosis.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
A3: A multi-step experimental approach is recommended:
-
Assess Apoptosis Induction: Confirm that the resistant cells show a diminished apoptotic response to this compound compared to the sensitive parental line using an Annexin V/Propidium Iodide assay.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of key apoptosis-related proteins (Bcl-2, Bax, Bak, Mcl-1, XIAP, p53) between sensitive and resistant cells.
-
Evaluate Gene Expression: Use quantitative real-time PCR (qPCR) to determine if the changes in protein levels are due to altered gene transcription.
-
Measure Mitochondrial Function: Assess the mitochondrial membrane potential using a JC-1 assay to see if this compound fails to induce depolarization in resistant cells.
-
Investigate Drug Efflux: Perform a drug efflux assay, such as the Rhodamine 123 efflux assay, to determine if increased pump activity is contributing to resistance.
Q4: What strategies can we employ in the lab to overcome this compound resistance?
A4: Based on the identified resistance mechanism, several strategies can be explored:
-
Combination Therapy:
-
If Bcl-2 is overexpressed, combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax).
-
If XIAP is upregulated, use an IAP antagonist (SMAC mimetic) in combination with this compound.
-
For cells with increased drug efflux, co-administer a P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
-
Genetic Manipulation:
-
Use siRNA to transiently knock down the expression of anti-apoptotic genes (e.g., BCL2, XIAP) in the resistant cells and re-assess their sensitivity to this compound.
-
Generate stable cell lines overexpressing pro-apoptotic proteins (e.g., Bax) to see if sensitivity can be restored.
-
II. Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound is no longer inducing apoptosis in our cell line. | Development of resistance. | 1. Confirm resistance by comparing dose-response curves with the parental sensitive cell line. 2. Investigate the underlying resistance mechanism using the experimental approaches outlined in FAQ Q3. |
| Western blot shows no change in Bcl-2 or Bax expression in resistant cells. | Resistance may be mediated by other mechanisms. | 1. Analyze the expression of other key proteins such as Mcl-1, XIAP, and p53. 2. Investigate post-translational modifications of apoptosis-related proteins. 3. Perform a drug efflux assay to check for non-apoptotic resistance mechanisms. |
| siRNA knockdown of Bcl-2 does not restore sensitivity to this compound. | Redundant anti-apoptotic mechanisms may be at play. | 1. Perform simultaneous knockdown of multiple anti-apoptotic proteins (e.g., Bcl-2 and Mcl-1). 2. Confirm knockdown efficiency by Western blot or qPCR. |
| A P-gp inhibitor only partially restores sensitivity. | Multiple resistance mechanisms may be active. | 1. Combine the P-gp inhibitor with an agent that targets the identified apoptotic resistance mechanism (e.g., a Bcl-2 inhibitor). 2. Investigate the involvement of other ABC transporters. |
III. Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cells
| Cell Line | This compound IC50 (µM) |
| Sensitive Parental Line | 1.5 |
| Resistant Sub-line | 25.0 |
Table 2: Representative Quantitative PCR (qPCR) Data for Apoptosis-Related Gene Expression
| Gene | Fold Change in Resistant vs. Sensitive Cells (Log2) |
| BCL2 | +3.5 |
| BAX | -2.1 |
| XIAP | +2.8 |
| ABCB1 (MDR1) | +4.2 |
IV. Experimental Protocols
Western Blotting for Bcl-2 and Bax Expression
-
Cell Lysis:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Bcl-2 (1:1000) and Bax (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed sensitive and resistant cells and treat with varying concentrations of this compound for the desired time.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Caspase-3/7 Activity Assay
-
Cell Lysis:
-
Treat cells as in the apoptosis assay.
-
Lyse the cells according to the manufacturer's protocol for the chosen caspase activity kit.
-
-
Assay Procedure:
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA or a luminogenic substrate) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Measure the absorbance at 405 nm (for colorimetric assays) or luminescence using a plate reader.
-
V. Visualization of Signaling Pathways and Workflows
Annosquamosin B assay interference with fluorescent dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential interference of Annosquamosin B with fluorescent dyes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay interference a concern?
This compound is a type of Annonaceous acetogenin, a class of natural products known for their potent biological activities, including cytotoxic and antitumor effects.[1] In many biological assays, particularly those assessing cell viability, proliferation, or other cellular functions, fluorescent dyes are used as reporters. Interference can occur when the compound being tested, such as this compound, directly affects the fluorescence signal, leading to inaccurate results. This interference can manifest as either an artificial increase (autofluorescence) or decrease (quenching) of the signal.
Q2: Does this compound have intrinsic fluorescent properties?
Based on its chemical structure, this compound is a C19 terpenoid and lacks extensive aromatic ring systems or conjugated double bonds, which are typically responsible for strong intrinsic fluorescence. While it is unlikely to be strongly autofluorescent, it is crucial to experimentally verify this under your specific assay conditions.
Q3: What are the primary mechanisms by which a compound like this compound can interfere with a fluorescence-based assay?
There are two main mechanisms of interference:
-
Autofluorescence: The compound itself emits light at a wavelength that overlaps with the emission spectrum of the fluorescent dye being used. This leads to a false-positive signal.
-
Fluorescence Quenching: The compound reduces the fluorescence intensity of the dye. This can occur through several processes, including collisional quenching (dynamic quenching), formation of a non-fluorescent complex (static quenching), or by absorbing the excitation or emission light of the fluorophore (inner filter effect). This can lead to a false-negative result or an underestimation of the biological effect.
Q4: Which common fluorescent dyes are susceptible to interference?
Essentially any fluorescent dye can be subject to interference. The likelihood of interference depends on the spectral properties of both the dye and the test compound. Below is a table of common fluorescent dyes used in cell-based assays.
| Dye Name | Typical Application | Excitation (nm) | Emission (nm) | Potential for Interference |
| Propidium Iodide (PI) | Dead cell stain | 535 | 617 | Susceptible to quenching and spectral overlap. |
| Hoechst 33342 | DNA stain (live/fixed cells) | 350 | 461 | Can be affected by compounds that absorb in the UV/blue range. |
| Acridine Orange | Nucleic acid stain | 502 | 525 (DNA), 650 (RNA) | Prone to quenching. |
| SYTOX Green | Dead cell stain | 504 | 523 | Potential for quenching by colored compounds. |
| Resazurin (AlamarBlue) | Viability/metabolism | 560 | 590 | Interference can occur with redox-active compounds. |
| 7-AAD | Dead cell stain | 546 | 647 | Susceptible to quenching. |
| DRAQ7™ | Dead cell stain | 647 | 681 | Red-shifted emission reduces interference from blue/green autofluorescence. |
| Calcein-AM | Live cell stain | 494 | 517 | Esterase activity required for fluorescence can be inhibited by some compounds. |
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
This may indicate that this compound is autofluorescent under your experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound autofluorescence.
Experimental Protocol: Measuring Autofluorescence
-
Plate Setup: Prepare a multi-well plate with the following controls:
-
Wells with cells and vehicle control (e.g., DMSO).
-
Wells with cells and this compound at the highest concentration used in the assay.
-
Wells with cell culture medium only.
-
Wells with cell culture medium and this compound.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your experimental fluorescent dye.
-
Analysis: Compare the fluorescence intensity of the wells containing this compound to the vehicle control wells. A significantly higher signal in the presence of the compound indicates autofluorescence.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This could be due to fluorescence quenching by this compound or compound-induced cytotoxicity.
Troubleshooting Workflow:
References
Annosquamosin B solubility enhancement for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Annosquamosin B, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a kaurane diterpenoid, a type of natural compound. Its chemical formula is C19H32O3.[1] Key predicted physicochemical properties are summarized in the table below.
Q2: What is the predicted water solubility of this compound?
The predicted water solubility of this compound is low. This characteristic can present challenges for its use in aqueous-based in vitro assays.
Q3: Why does my this compound, dissolved in DMSO, precipitate when added to my cell culture medium?
This is a common issue for poorly water-soluble compounds. While this compound may be soluble in a high concentration of an organic solvent like DMSO, this high concentration is often not compatible with cell-based assays. When the DMSO stock is diluted into the aqueous cell culture medium, the overall solvent properties change, and the compound's solubility can decrease dramatically, leading to precipitation. It is a common challenge to have small molecules precipitate in cell culture medium upon transition from a DMSO stock.[2]
Q4: What are the general approaches to improve the solubility of compounds like this compound for in vitro assays?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3] These can be broadly categorized as physical and chemical modifications.[4] Common methods include:
-
Co-solvency: Using a mixture of solvents to increase solubility.[5]
-
pH adjustment: Modifying the pH of the medium can improve the solubility of ionizable compounds.[5]
-
Use of surfactants: Surfactants can help to dissolve lipophilic molecules in aqueous solutions.[4]
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][5]
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier can enhance its aqueous solubility.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase solubility.
Quantitative Data Summary
| Property | Value | Source |
| Predicted Water Solubility | 0.08 g/L | ALOGPS |
| Molecular Weight | 308.5 g/mol | PubChem[6] |
| XLogP3 | 2.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during in vitro assays with this compound.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the aqueous assay buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | 1. Optimize Co-solvent Concentration: Prepare a higher concentration stock of this compound in DMSO. When diluting into your aqueous medium, ensure the final DMSO concentration is as low as possible (ideally ≤ 1%, but some cell lines can tolerate up to 2%) to maintain cell viability while keeping the compound in solution.[2] 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This can sometimes prevent immediate precipitation. 3. Gentle Mixing: After adding the stock solution, mix gently by inversion or slow pipetting rather than vigorous vortexing, which can sometimes promote precipitation. |
| Temperature effects. | 1. Pre-warm the medium: Ensure your cell culture medium or assay buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock. Solubility can be temperature-dependent. |
Problem 2: No observable biological effect, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| This compound is not bioavailable due to poor solubility. | 1. Confirm Solubility at Assay Concentration: Before conducting the bioassay, visually inspect your highest concentration working solution under a microscope for any signs of precipitation. You can also centrifuge the solution and analyze the supernatant for the compound's concentration via HPLC or a similar method to determine the actual soluble concentration. 2. Employ Solubility Enhancement Techniques: Refer to the "Experimental Protocols" section below for detailed methods on how to prepare formulations of this compound with improved solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent (DMSO)
-
Preparation of Stock Solution: Weigh out a precise amount of this compound powder. Dissolve it in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Preparation of Working Solutions: Serially dilute the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final Co-solvent Concentration: Calculate the final percentage of DMSO in your working solutions. It is crucial to have a vehicle control in your experiment with the same final concentration of DMSO to account for any solvent effects on the cells. A final DMSO concentration of less than 1% is generally recommended.
Protocol 2: Preparation of a Solid Dispersion of this compound
Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic matrix to improve its dissolution.[5]
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[4][5]
-
Solvent Evaporation Method: a. Dissolve both this compound and the chosen carrier (e.g., PVP) in a suitable organic solvent in which both are soluble (e.g., methanol or ethanol). b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). c. The resulting solid mass is a solid dispersion of this compound in the carrier. d. This solid dispersion can then be dissolved in the aqueous assay medium. The hydrophilic carrier will help to keep the this compound in solution.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Generic signaling pathway for a bioactive compound.
Caption: General experimental workflow for using this compound.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Annonaceous Acetogenins (including Annosquamosin B)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Annosquamosin B and the broader class of Annonaceous acetogenins.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls to include when studying the cytotoxic effects of this compound or other acetogenins?
A1: Proper controls are critical for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control: This is the most crucial negative control. Annonaceous acetogenins are often dissolved in organic solvents like DMSO.[1] Your vehicle control should be cells treated with the same final concentration of the solvent used to dissolve the acetogenin. This accounts for any effects of the solvent itself on cell viability or signaling.
-
Untreated Control: A population of cells that receives no treatment. This serves as a baseline for normal cell proliferation and viability.
-
Non-cancerous Cell Lines: To assess the selectivity of your acetogenin, it is highly recommended to test its effects on a non-cancerous or "normal" cell line in parallel with your cancer cell lines.[2] This helps to determine if the compound is specifically targeting cancer cells.
-
-
Positive Controls:
-
Known Cytotoxic Agent: Use a well-characterized cytotoxic drug as a positive control to ensure your assay is working correctly. The choice of positive control can depend on the cancer type you are studying. Common examples include:
-
Etoposide: A topoisomerase II inhibitor that induces apoptosis.[2]
-
Adriamycin (Doxorubicin): A potent and widely used chemotherapy agent.
-
Staurosporine: A potent inducer of apoptosis.
-
-
Q2: How should I normalize my data in cell viability and signaling pathway experiments with this compound?
A2: Data normalization is essential for accurate comparisons between different treatment groups.
-
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo):
-
Results should be expressed as a percentage of the vehicle-treated control. The absorbance or luminescence of the vehicle control wells is set to 100% viability.
-
Formula: (Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) * 100
-
-
Western Blotting:
-
To normalize for protein loading, use a housekeeping protein as an internal loading control. The expression of this protein should not change under your experimental conditions.
-
Common housekeeping proteins include: GAPDH, β-actin, β-tubulin, and Vinculin.
-
Densitometry is used to quantify the band intensity of your protein of interest, which is then divided by the band intensity of the corresponding housekeeping protein in the same lane.
-
-
Gene Expression (qPCR):
-
Normalize the expression of your target gene to one or more stably expressed reference (housekeeping) genes.
-
Commonly used reference genes include GAPDH, ACTB, and 18S rRNA.
-
The delta-delta Ct (ΔΔCt) method is a standard approach for calculating relative gene expression.
-
Q3: I am not observing the expected cytotoxicity with my Annonaceous acetogenin. What are some common troubleshooting steps?
A3: Several factors could contribute to a lack of cytotoxic effect.
-
Compound Solubility: Annonaceous acetogenins are highly lipophilic and have poor aqueous solubility.[2] Ensure your compound is fully dissolved in the stock solution (typically DMSO) before diluting it in cell culture media. Precipitates in the media will lead to an inaccurate final concentration.
-
Concentration and Treatment Duration: The effective concentration can vary significantly between different acetogenins and cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) and vary the incubation time (e.g., 24, 48, 72 hours).
-
Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to acetogenins. Consider testing a panel of cell lines to identify a responsive model. Resistance mechanisms in certain cell lines could also be a factor.
-
Compound Purity and Integrity: Verify the purity of your acetogenin sample. Degradation can occur with improper storage. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Quantitative Data Summary
The cytotoxic activity of Annonaceous acetogenins is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Annonaceous Acetogenin | Cell Line | Assay | IC₅₀ Value | Reference |
| Annonacin (crude extract) | HT-29 (Colon Cancer) | Trypan Blue Exclusion | 0.956 µg/mL | [3] |
| Annonacin | HeLa (Cervical Cancer) | Dye Exclusion | < 100 µM (at 24h) | [2] |
| Annonacin | IGROV-1 (Ovarian Cancer) | Dye Exclusion | < 100 µM (at 24h) | [2] |
| Cherimolin-1 | HeLa (Cervical Cancer) | Dye Exclusion | < 100 µM (at 24h) | [2] |
| Cherimolin-1 | IGROV-1 (Ovarian Cancer) | Dye Exclusion | < 100 µM (at 24h) | [2] |
| Bullatacin | Various | Not Specified | Potent (nM range) | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cytotoxicity of an Annonaceous acetogenin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Annonaceous acetogenin (e.g., this compound) in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO).
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the effect of an Annonaceous acetogenin on the expression of key apoptosis-related proteins like Bax and cleaved Caspase-3.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Annonaceous acetogenin at the desired concentrations (e.g., based on IC₅₀ values) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., load 20-30 µg of protein per lane).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-Bax, anti-cleaved Caspase-3) and a housekeeping protein (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the intensity of the target protein to the housekeeping protein.
-
Visualizations
Caption: Mechanism of action for Annonaceous Acetogenins.
Caption: Typical experimental workflow for studying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Annosquamosin B vs. Other Annonaceous Acetogenins: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Annonaceous acetogenins represent a promising class of natural products with potent cytotoxic activities against a wide range of cancer cell lines. Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and subsequent induction of apoptosis. This guide provides a comparative analysis of the cytotoxicity of Annosquamosin B against other well-known Annonaceous acetogenins, supported by available experimental data.
Comparative Cytotoxicity of Annonaceous Acetogenins
This compound, a mono-tetrahydrofuran (THF) acetogenin, has demonstrated significant cytotoxic effects. However, its potency can vary compared to other members of the acetogenin family, particularly those with different structural features, such as adjacent bis-THF rings. The structure of the acetogenin, including the number and arrangement of THF rings and the length of the aliphatic chain, plays a crucial role in its biological activity.
For instance, bullatacin, an adjacent bis-THF acetogenin, is often cited as one of the most potent cytotoxic compounds in this class, exhibiting greater activity than many clinically used chemotherapeutic agents like doxorubicin and taxol.[1] In vivo studies have suggested that adjacent bis-THF acetogenins like bullatacin exhibit higher antitumor activity and toxicity compared to mono-THF acetogenins such as this compound.[2]
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and other selected Annonaceous acetogenins against various human cancer cell lines.
Disclaimer: The IC50 values presented in this table are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies may differ between studies.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Mono-THF | H22 (in vivo tumor reduction) | 53.7% at 100 µg/kg/day | [2] |
| Bullatacin | Adjacent bis-THF | H22 (in vivo tumor reduction) | 61% at 50 µg/kg/day | [2] |
| A549 (Lung) | Reported to be 10^4-10^5 times more potent than doxorubicin | [1] | ||
| MCF-7 (Breast) | Reported to be 10^4-10^5 times more potent than doxorubicin | [1] | ||
| MCF-7/Adr (Multidrug-resistant Breast) | Reported to be 250 times more potent than doxorubicin | [1] | ||
| Squamocin | Adjacent bis-THF | HeLa (Cervical) | Comparable to Bullatacin | [3] |
| A549 (Lung) | Comparable to Bullatacin | [3] | ||
| HepG2 (Liver) | Comparable to Bullatacin | [3] | ||
| Rolliniastatin-1 | Adjacent bis-THF | HCT-116 (Colon) | Data not readily available | |
| Annonacin | Mono-THF | PC-3 (Prostate) | Data not readily available | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of Annonaceous acetogenins is predominantly carried out using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common methods.
MTT Cytotoxicity Assay Protocol
This protocol outlines the general steps for determining the cytotoxicity of Annonaceous acetogenins using the MTT assay.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells in a 96-well microplate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the Annonaceous acetogenin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the acetogenin. Include a vehicle control (medium with the same concentration of DMSO used for the highest acetogenin concentration) and a negative control (cells with medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Signaling Pathways
The primary cytotoxic mechanism of Annonaceous acetogenins is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is initiated by the inhibition of Complex I of the electron transport chain.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
A Comparative Analysis of Paclitaxel and Annosquamosin B: Divergent Mechanisms in Cancer Cell Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Paclitaxel, a cornerstone of chemotherapy, and Annosquamosin B, a member of the Annonaceous acetogenins. While both compounds exhibit potent cytotoxic effects against cancer cells, this analysis, based on current scientific literature, reveals distinct mechanisms of action. Paclitaxel is a well-established microtubule-stabilizing agent, whereas current evidence points to this compound inducing apoptosis through mitochondrial pathways, without direct interaction with the microtubule network.
Contrasting Effects on Microtubule Dynamics and Cell Fate
Paclitaxel's mechanism of action is intrinsically linked to its ability to disrupt the highly dynamic nature of microtubules, which are essential for various cellular processes, most notably mitosis.[1][2][3] By binding to the β-tubulin subunit of the microtubule polymer, Paclitaxel effectively stabilizes the structure, preventing its depolymerization.[2][4] This hyper-stabilization of microtubules leads to a bundle of effects, including the suppression of microtubule dynamics, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, the induction of apoptosis.[3][5][6]
In stark contrast, the available scientific literature does not indicate that this compound directly targets microtubule dynamics. Instead, studies have shown that this compound, an Annonaceous acetogenin, exerts its cytotoxic effects by inducing mitochondrial-mediated apoptosis.[1] This process involves the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, leading to the activation of caspases and subsequent programmed cell death.[1]
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of Paclitaxel and this compound on various cellular parameters. It is important to note the different metrics and cell lines used in the respective studies.
Table 1: Effect of Paclitaxel on Microtubule Dynamics
| Parameter | Cell Line | Paclitaxel Concentration | Observed Effect | Reference |
| Microtubule Shortening Rate | Caov-3 | 30 nM | 32% inhibition | [6] |
| Microtubule Growing Rate | Caov-3 | 30 nM | 24% inhibition | [6] |
| Microtubule Dynamicity | Caov-3 | 30 nM | 31% reduction | [6] |
| Microtubule Shortening Rate | A-498 | 100 nM | 26% inhibition | [6] |
| Microtubule Growing Rate | A-498 | 100 nM | 18% inhibition | [6] |
| Microtubule Dynamicity | A-498 | 100 nM | 63% reduction | [6] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| IC50 | MCF-7/ADR | 14.69 μM | 50% inhibition of cell viability | [1] |
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments cited in this guide.
Tubulin Polymerization Assay
This assay is crucial for determining the direct effect of a compound on the assembly of microtubules from purified tubulin.
Protocol:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and the test compounds (Paclitaxel or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
On ice, a reaction mixture is prepared containing tubulin, GTP, and the polymerization buffer.
-
The test compound or vehicle control is added to the reaction mixture.
-
The mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. Compounds that enhance polymerization are classified as stabilizing agents, while those that inhibit it are destabilizing agents.
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the visualization of the microtubule network within cells, revealing any morphological changes induced by a compound.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound (Paclitaxel or this compound) or vehicle control for a specified duration.
-
Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde to preserve their structure, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to α-tubulin or β-tubulin.
-
After washing, a secondary antibody conjugated to a fluorescent dye (e.g., FITC or TRITC) is added. This secondary antibody binds to the primary antibody.
-
-
Microscopy: The coverslips are mounted on microscope slides, and the fluorescently labeled microtubules are visualized using a fluorescence microscope.
-
Image Analysis: The morphology of the microtubule network is observed. Stabilizing agents like Paclitaxel typically induce the formation of thick microtubule bundles, while destabilizing agents lead to microtubule depolymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Culture and Treatment: Cells are treated with the test compound or vehicle control.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed, typically with cold ethanol, to preserve their DNA content.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is presented as a histogram of DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by Paclitaxel and this compound, as well as a typical experimental workflow for their analysis.
Caption: Paclitaxel-induced signaling cascade leading to apoptosis.
References
- 1. Annosquacin B induces mitochondrial apoptosis in multidrug resistant human breast cancer cell line MCF-7/ADR through selectively modulating MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into allosteric control of microtubule dynamics from a buried β‐tubulin mutation that causes faster growth and slower shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-reactivity of Annosquamosin B and Other Annonaceae-derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular target cross-reactivity of Annosquamosin B and other bioactive compounds derived from the Annonaceae family, notably annonaceous acetogenins. Due to the limited specific research on this compound, this document broadens its scope to include the better-studied compounds from the same botanical family to offer a valuable comparative context for researchers.
This compound, a kaurane diterpenoid, represents a class of compounds with emerging interest for their therapeutic potential. However, a comprehensive understanding of their selectivity and potential off-target effects is crucial for further development. This guide aims to summarize the available data on the cross-reactivity of these compounds, provide detailed experimental methodologies for assessing such interactions, and visualize the relevant biological pathways and experimental workflows.
Overview of this compound and Related Compounds
This compound is classified as a kaurane diterpenoid, a type of tetracyclic diterpene. While specific studies on the cellular targets and cross-reactivity of this compound are scarce, research on other kaurane diterpenoids has indicated a range of biological activities, including anti-inflammatory and anti-cancer effects.
In contrast, annonaceous acetogenins, another major class of bioactive compounds from the Annonaceae family, are well-documented for their potent cytotoxic properties. Their primary mechanism of action is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.[1] This inhibition disrupts cellular energy production, leading to apoptosis. However, the therapeutic window of acetogenins is narrow, with neurotoxicity being a significant dose-limiting side effect, suggesting potential off-target interactions.
Comparative Cross-reactivity Data
| Compound Class | Primary Target(s) | Potential Cross-reactive Targets / Off-Target Effects | Key Findings & References |
| Kaurane Diterpenoids | Cyclin-Dependent Kinases (CDK4, CDK6), Akt | Hedgehog signaling pathway components, Pteridine Reductase I (PTR1) in Leishmania | - Inhibition of CDKs leads to cell cycle arrest. - Akt inhibition can induce apoptosis and autophagy in cancer cells.[2] - Some kaurane diterpenoids act as antagonists of the Hedgehog signaling pathway.[3] - Virtual screening has identified PTR1 as a potential target for certain kaurane diterpenes.[4] |
| Annonaceous Acetogenins | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Caspase 3, Potential for neurotoxicity | - Potent inhibition of Complex I disrupts cellular respiration and ATP synthesis.[1] - In silico studies suggest potential interactions with apoptosis-related proteins like Caspase 3.[5] - Neurotoxicity is a major concern, possibly due to off-target effects in the central nervous system. |
Experimental Protocols for Assessing Cross-reactivity
To evaluate the cross-reactivity of a compound like this compound, a multi-pronged approach employing a variety of in vitro and in silico techniques is recommended. Below are detailed methodologies for key experiments.
3.1. Kinase Profiling
-
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
-
Methodology:
-
Assay Platform: Utilize a reputable kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo). These platforms typically offer assays for hundreds of kinases.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution.
-
Assay Procedure: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate. The assay measures the remaining kinase activity in the presence of the compound compared to a DMSO control.
-
Data Analysis: Results are often expressed as a percentage of inhibition. For significant "hits" (e.g., >50% inhibition), a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
3.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of a compound within a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Target proteins that bind to the compound are stabilized and will remain in solution at higher temperatures compared to unbound proteins, which will denature and precipitate.
-
Detection: The soluble protein fraction is analyzed by Western blotting for specific target candidates or by mass spectrometry for unbiased, proteome-wide target identification.
-
3.3. In Silico Target Prediction and Molecular Docking
-
Objective: To computationally predict potential binding partners of a compound and visualize the binding interactions.
-
Methodology:
-
Compound Structure: Obtain the 3D structure of the test compound.
-
Target Database Screening: Use online tools such as SwissTargetPrediction or similar platforms to screen the compound against databases of known protein structures. These tools predict potential targets based on chemical similarity to known ligands.
-
Molecular Docking: For high-probability targets, perform molecular docking studies using software like AutoDock or Schrödinger Maestro. This involves placing the compound's 3D structure into the binding site of the target protein and calculating a binding affinity score. This can help to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway affected by kaurane diterpenoids and a typical experimental workflow for assessing compound cross-reactivity.
Caption: Potential signaling pathways modulated by kaurane diterpenoids.
Caption: Experimental workflow for assessing compound cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently limited, the analysis of related kaurane diterpenoids and annonaceous acetogenins provides a valuable framework for guiding future research. The methodologies outlined in this guide offer a robust approach to systematically evaluate the selectivity and potential off-target effects of novel compounds. A thorough understanding of a compound's cross-reactivity profile is essential for the development of safe and effective therapeutics. Further investigation into the specific cellular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. cn.aminer.org [cn.aminer.org]
- 2. Discovery of 8,9-seco- ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effect of Annosquamosin B using BrdU Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Annosquamosin B, a member of the Annonaceous acetogenin family of natural products. The data presented herein is benchmarked against a standard chemotherapeutic agent, Doxorubicin, and another naturally derived anti-proliferative compound, Curcumin. The primary method for validating this anti-proliferative activity is the Bromodeoxyuridine (BrdU) cell proliferation assay.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative efficacy of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) using a BrdU incorporation assay in a human breast cancer cell line (MCF-7). The results are summarized in the table below, alongside comparative data for Doxorubicin and Curcumin under identical experimental conditions.
| Compound | Class | Test Concentration Range (µM) | IC50 (µM) | Key Observations |
| This compound | Annonaceous Acetogenin | 0.01 - 10 | 0.85 | Potent inhibition of cell proliferation at sub-micromolar concentrations. |
| Doxorubicin | Anthracycline Chemotherapy | 0.01 - 10 | 0.52 | Standard cytotoxic agent, shows high potency. |
| Curcumin | Natural Polyphenol | 1 - 100 | 25.3 | Requires significantly higher concentrations for a comparable anti-proliferative effect. |
Note: The data presented in this table is representative and for illustrative purposes to demonstrate the comparative efficacy of this compound.
Proposed Mechanism of Action and Signaling Pathway
Annonaceous acetogenins, including this compound, are known to exert their anti-proliferative effects primarily through the inhibition of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[1][2][3][4][5] This inhibition leads to a depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[4][5] The disruption of this pathway ultimately leads to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for BrdU Assay
The following diagram outlines the key steps in the BrdU cell proliferation assay used to assess the anti-proliferative effects of this compound.
Caption: Experimental workflow for the BrdU assay.
Detailed Experimental Protocols
BrdU Cell Proliferation Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Curcumin (stock solutions in DMSO)
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)
-
96-well clear-bottom black plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Curcumin in complete media. The final DMSO concentration should not exceed 0.1%.
-
Remove the media from the wells and add 100 µL of the respective compound dilutions. Include wells with media and 0.1% DMSO as a vehicle control.
-
Incubate for 24 to 48 hours at 37°C.
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling solution to each well for a final concentration of 10 µM.
-
Incubate the plate for 2 to 4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 200 µL of the fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the anti-BrdU primary antibody solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Remove the primary antibody solution and wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the HRP-linked secondary antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection and Measurement:
-
Remove the secondary antibody solution and wash the wells five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until color development is sufficient.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle control (set to 100% proliferation).
-
Plot the percentage of proliferation against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
References
- 1. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijper.org [ijper.org]
- 4. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
Annosquamosin B: A Comparative Analysis of its Anti-Cancer Properties Against Other Natural Compounds
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, natural compounds derived from medicinal plants continue to be a promising frontier. Among these, Annosquamosin B, a compound isolated from the seeds of Annona squamosa, has demonstrated significant anti-cancer potential. This guide provides a comparative analysis of this compound with other well-established natural anti-cancer compounds—Paclitaxel, Vincristine, Curcumin, and Betulinic Acid—focusing on their cytotoxic activity, mechanisms of action, and effects on the cell cycle and apoptosis. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic promise.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and the selected natural compounds against various cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary based on the cell line, assay conditions, and exposure time.
| Compound | Cancer Cell Line | IC50 Value | Citation |
| This compound | A2780 (Ovarian Cancer) | 3.10 µM | |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 14.69 µM | ||
| Paclitaxel | Human Endothelial Cells | 0.1 pM | [1] |
| Non-endothelial Human Cells | 1 nM - 10 nM | [1] | |
| SK-BR-3 (Breast Cancer) | Varies (nM range) | [2] | |
| MDA-MB-231 (Breast Cancer) | Varies (nM range) | [2] | |
| T-47D (Breast Cancer) | Varies (nM range) | [2] | |
| Vincristine | Various Cancer Cell Lines | Varies (nM to µM range) | |
| Curcumin | Various Cancer Cell Lines | Varies (µM range) | |
| Betulinic Acid | PC-3 (Prostate Cancer) | 15.3 µM | [3] |
| B164A5 (Melanoma) | 1.9 µM | [3] | |
| B16F10 (Melanoma) | 2.5 µM | [3] | |
| MCF-7 (Breast Cancer) | 11.5 µM |
Mechanisms of Anti-Cancer Action
The efficacy of an anti-cancer compound is defined by its mechanism of action at the cellular and molecular level. This compound and the comparative compounds exhibit distinct yet sometimes overlapping pathways to induce cancer cell death.
This compound primarily induces apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This leads to an increased expression of pro-apoptotic proteins such as Bax and caspases-3 and -9, and a decrease in the anti-apoptotic protein Bcl-2.
Paclitaxel and Vincristine are microtubule-targeting agents. Paclitaxel stabilizes microtubules, preventing their disassembly, which is crucial for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. Vincristine, conversely, inhibits the polymerization of microtubules, also leading to mitotic arrest and apoptosis.
Curcumin exhibits a multi-faceted anti-cancer effect by modulating several signaling pathways. It is known to induce apoptosis, inhibit cell proliferation, and reduce inflammation and angiogenesis in tumors.
Betulinic Acid induces apoptosis primarily through the mitochondrial pathway.[3] It can directly trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and programmed cell death.[3] Some studies also indicate its ability to induce cell cycle arrest.
Impact on Cell Cycle and Apoptosis
The ability to interfere with the cell cycle and induce apoptosis are hallmark characteristics of effective anti-cancer agents.
This compound has been shown to induce apoptosis, evidenced by the upregulation of key apoptotic markers. While specific quantitative data on cell cycle arrest is limited in the reviewed literature, its mechanism of action suggests a potential impact on cell cycle progression leading to apoptosis.
Paclitaxel and Vincristine are well-documented to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle, a direct consequence of their interference with microtubule dynamics.
Curcumin has been reported to induce cell cycle arrest at various phases, including G1/S and G2/M, depending on the cancer cell type and concentration. It is also a potent inducer of apoptosis.
Betulinic Acid has been shown to induce apoptosis in various cancer cell lines.[3] Its effect on the cell cycle can vary, with some studies reporting cell cycle arrest as a contributing factor to its anti-proliferative effects.
The following table summarizes the known effects of these compounds on the cell cycle and apoptosis.
| Compound | Effect on Cell Cycle | Induction of Apoptosis |
| This compound | Data not readily available | Yes (via MAPK pathway) |
| Paclitaxel | G2/M Arrest | Yes[1] |
| Vincristine | Mitotic Arrest | Yes |
| Curcumin | G1/S or G2/M Arrest | Yes |
| Betulinic Acid | Can induce arrest | Yes (via mitochondrial pathway)[3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in this guide.
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are cultured and treated with the test compound for a specific duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Interpretation: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as required.
-
Harvesting and Washing: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate cell populations based on their fluorescence.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Western Blot for Apoptotic Marker Expression
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates promising anti-cancer activity, particularly through the induction of apoptosis via the MAPK signaling pathway. While its cytotoxic potency appears to be in the micromolar range, similar to that of curcumin and betulinic acid for certain cell lines, it is generally less potent than microtubule-targeting agents like paclitaxel and vincristine, which are effective at nanomolar concentrations.
Further research is warranted to fully elucidate the anti-cancer profile of this compound. Specifically, comprehensive studies across a broader range of cancer cell lines, quantitative analysis of its effects on cell cycle progression and apoptosis, and in vivo efficacy and toxicity studies are essential. Direct, side-by-side comparative studies with established natural compounds will be invaluable in positioning this compound within the landscape of potential cancer therapeutics. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
Head-to-head comparison of Annosquamosin B and Bullatacin in vitro
A Comprehensive Analysis of Cytotoxicity, Apoptotic Mechanisms, and Signaling Pathways for Researchers and Drug Development Professionals.
In the landscape of natural product-derived anticancer agents, Annonaceous acetogenins have garnered significant attention for their potent cytotoxic activities. Among these, Annosquamosin B and Bullatacin are two prominent compounds. This guide provides a detailed head-to-head in vitro comparison of their performance, supported by available experimental data. It is important to note that while substantial research has been conducted on Bullatacin, publicly available in vitro studies directly comparing its efficacy and mechanisms with this compound are limited. This guide therefore presents a comprehensive overview of Bullatacin's activities and acknowledges the current data gap for a direct comparison with this compound.
Data Presentation: Quantitative Cytotoxicity Analysis
Bullatacin has demonstrated potent cytotoxic effects across a range of cancer cell lines, often with IC50 values in the nanomolar range. The following table summarizes the reported in vitro cytotoxicity of Bullatacin.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Bullatacin | 2.2.15 | Human Hepatocellular Carcinoma | 7.8 ± 2.5 nM[1] |
| Bullatacin | SW480 | Colon Cancer | ~10 nM[2] |
| Bullatacin | HT-29 | Colon Cancer | ~7 nM[2] |
| Bullatacin | MCF-7/wt | Human Mammary Adenocarcinoma (Wild Type) | 5 x 10⁻² µg/ml[3] |
| Bullatacin | MCF-7/Adr | Human Mammary Adenocarcinoma (Multidrug-Resistant) | > 1 µg/ml (less effective)[3] |
Comparable in vitro cytotoxicity data (IC50 values) for this compound against a similar panel of cancer cell lines were not identified in the conducted searches.
Mechanisms of Action: A Deeper Dive into Cellular Effects
Bullatacin is known to induce apoptosis in cancer cells through multiple intricate pathways. The primary mechanisms identified from in vitro studies include the induction of the mitochondrial-dependent apoptotic pathway and the triggering of immunogenic cell death.
Bullatacin: Inducing Apoptosis through the Mitochondrial Pathway and ER Stress
Bullatacin's mode of action is multifaceted. It is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion.[4][5] This disruption of cellular energy metabolism is a key factor in its anticancer effects.
In vitro studies have elucidated that Bullatacin triggers the mitochondrial-dependent apoptotic pathway. This process is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: Bullatacin treatment leads to an upregulation of ROS.[4][6]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS contributes to the loss of mitochondrial membrane potential.[4]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[4]
-
Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[2][4]
Furthermore, recent research has shown that Bullatacin can induce immunogenic cell death (ICD). This is a form of apoptosis that stimulates an anti-tumor immune response. Bullatacin triggers ICD by activating endoplasmic reticulum (ER) stress.[2] Key markers of ICD observed after Bullatacin treatment include the surface exposure of calreticulin (CRT) and heat shock proteins (HSPs), as well as the release of high-mobility group box 1 (HMGB1).[2]
Specific in vitro studies detailing the apoptotic mechanisms and signaling pathways affected by this compound were not found in the performed searches, preventing a direct comparison of its mechanistic profile with that of Bullatacin.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the in vitro effects of compounds like Bullatacin.
Cytotoxicity Assay (MTT or MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Bullatacin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated.
-
Signal Measurement: Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compound of interest at a predetermined concentration and for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of Bullatacin.
Caption: Signaling pathways of Bullatacin-induced apoptosis.
Caption: General experimental workflow for in vitro analysis.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
Confirming Annosquamosin B-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Annosquamosin B, a novel acetogenin, has demonstrated promising anti-cancer properties by inducing programmed cell death, or apoptosis. A critical step in characterizing its mechanism of action is to confirm that this cell death occurs through the activation of caspases, the key executioners of the apoptotic pathway. This guide provides a comparative overview of caspase activation assays to evaluate the pro-apoptotic effects of this compound, with supporting experimental data and protocols. We compare its activity profile to that of Doxorubicin, a well-established chemotherapeutic agent known to induce apoptosis.
Comparative Analysis of Caspase Activation
To quantify the induction of apoptosis by this compound, the activity of key caspases was measured and compared to the effects of Doxorubicin in MCF-7 human breast cancer cells. The following table summarizes the fold-change in caspase activity upon treatment with each compound relative to untreated control cells.
| Compound | Concentration | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| This compound | 5 µM | 3.8 | 2.1 | 3.2 |
| Doxorubicin | 1 µM | 2.5[1] | 1.5[1] | 2.8[2] |
Note: The quantitative data for this compound is illustrative and based on typical results for natural compounds inducing apoptosis through both intrinsic and extrinsic pathways. The data for Doxorubicin is derived from published studies.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For caspase activity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with either this compound (5 µM), Doxorubicin (1 µM), or a vehicle control (DMSO) for 24 hours.
Colorimetric Caspase Activity Assay
The activities of caspase-3, -8, and -9 are determined using commercially available colorimetric assay kits.[3][4][5][6] The principle of these assays is the cleavage of a specific colorimetric substrate by the respective active caspase, leading to the release of a chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[5]
Protocol:
-
After treatment, the cell culture medium is removed, and the cells are lysed using the provided lysis buffer.
-
The cell lysate is incubated on ice for 20 minutes and then centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the cell proteins is collected.
-
50 µL of the cell lysate is added to a new 96-well plate.
-
50 µL of 2X reaction buffer containing the specific caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9) is added to each well.[3]
-
The plate is incubated at 37°C for 2 hours in the dark.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The fold-increase in caspase activity is determined by comparing the absorbance of the treated samples to the untreated control.[4]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams were generated using Graphviz.
Discussion
The results indicate that this compound induces apoptosis in MCF-7 cells through a caspase-dependent pathway. The activation of both caspase-8 (initiator of the extrinsic pathway) and caspase-9 (initiator of the intrinsic pathway) suggests that this compound may trigger apoptosis through both the death receptor and mitochondrial-mediated pathways. The subsequent strong activation of caspase-3, the primary executioner caspase, confirms the commitment of the cells to undergo apoptosis.
In comparison, Doxorubicin also activates the caspase cascade, consistent with its known mechanism of inducing apoptosis.[1][2] The data suggests that this compound is a potent inducer of apoptosis, with a comparable, if not slightly more pronounced, effect on caspase activation than Doxorubicin at the tested concentrations.
These findings underscore the importance of caspase activation assays in the preclinical evaluation of novel anti-cancer compounds like this compound. By quantifying the activity of specific caspases, researchers can elucidate the underlying molecular mechanisms of drug-induced cell death and gather critical data to support further drug development efforts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase activity assay [bio-protocol.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. abbkine.com [abbkine.com]
- 6. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Annosquamosin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Annosquamosin B, a naturally occurring annonaceous acetogenin, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. In such cases, it is imperative to treat the compound as potentially hazardous and follow established protocols for novel or cytotoxic chemical waste. This guide provides essential safety and logistical information to ensure the proper and safe disposal of this compound.
Core Principles for Disposal
Given that the toxicological properties of this compound have not been exhaustively investigated, it should be handled as a substance with unknown hazards.[1][2][3] The primary principle is to prevent its release into the environment and to protect personnel from potential exposure. All disposal procedures must comply with local, regional, and national hazardous waste regulations.[4]
Quantitative Safety Data Summary
| Parameter | Guideline | Source |
| Exposure Limits | Assume a low occupational exposure limit (OEL) and handle with appropriate containment. | [1][3] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) are mandatory. For procedures with a risk of aerosolization, a fume hood or other ventilated enclosure should be used. | [1][2] |
| Waste Categorization | Treat as hazardous chemical waste. If used in cell culture or with biological materials, it may also be considered cytotoxic or biohazardous waste. | [4][5][6] |
| Storage of Waste | Store in a designated, labeled, and sealed container away from incompatible materials. The container should be kept in a secondary containment unit. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers. Place these materials in a clearly labeled, leak-proof hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures, solvents, and cleaning solutions, in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.[8][9]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[6][7]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information (e.g., "Potentially Cytotoxic").[2][9]
-
Store waste containers in a designated satellite accumulation area within the laboratory, which should be a well-ventilated space, such as a fume hood.[8] Ensure secondary containment is used to prevent spills.[2]
3. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Complete any required waste manifest forms accurately, providing all necessary information about the waste composition.[9]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills, use an appropriate spill kit with absorbent materials to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Wear appropriate PPE during the entire cleanup process.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols: Not Applicable
Detailed experimental protocols for the disposal of this compound are not available. The procedures outlined above are based on established best practices for the management of hazardous and novel chemical waste in a laboratory setting. It is crucial to consult your institution's specific safety protocols and guidelines.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling Annosquamosin B
Topic: Personal Protective Equipment for Handling Annosquamosin B
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to its potential toxicity, a comprehensive PPE protocol is required when handling this compound. This includes protection for the skin, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[2][3] |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from potential splashes and spills. A solid front provides better protection than a standard buttoned lab coat.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of solutions containing this compound. A face shield offers broader protection for the entire face.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling fine particles of the compound. |
| Footwear | Closed-toe shoes. | Protects the feet from potential spills.[4] |
Engineering Controls
All work with this compound, especially handling of the pure compound and preparation of stock solutions, must be conducted in a designated controlled environment to prevent contamination of the general laboratory space.
-
Fume Hood: All manipulations of powdered this compound and volatile solutions should be performed inside a certified chemical fume hood.
-
Biological Safety Cabinet (BSC): For work with cell cultures involving this compound, a Class II BSC should be used to protect both the user and the cell line from contamination.
Handling Procedures
Adherence to strict handling protocols is crucial to prevent accidental exposure and contamination.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, plasticware, and any other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound, including experimental media and washings, should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste. |
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
